4-(5-bromopyridin-3-yl)-4-hydroxybut-3-en-2-one
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Overview
Description
4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one is an organic compound that features a brominated pyridine ring attached to a hydroxybutenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyridin-3-yl)-4-hydroxybut-3-en-2-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to form different derivatives.
Substitution: This reaction can replace the bromine atom with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(5-bromopyridin-3-yl)-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyridin-3-yl)morpholine: This compound shares the bromopyridine core but has a morpholine ring instead of the hydroxybutenone moiety.
4-[(5-Bromo-3-pyridinyl)sulfonyl]morpholine: This compound also features a bromopyridine ring but includes a sulfonyl group.
Uniqueness
4-(5-Bromopyridin-3-yl)-4-hydroxybut-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-(5-bromopyridin-3-yl)-4-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C9H8BrNO2/c1-6(12)2-9(13)7-3-8(10)5-11-4-7/h2-5,13H,1H3 |
InChI Key |
DUEIUAIBZRMWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C1=CC(=CN=C1)Br)O |
Origin of Product |
United States |
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